N4-(3,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine
Description
N4-(3,4-Dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine is a pteridine-derived diamino compound featuring two aryl substituents at the N2 and N4 positions.
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(3-fluorophenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c1-12-6-7-16(10-13(12)2)24-19-17-18(23-9-8-22-17)26-20(27-19)25-15-5-3-4-14(21)11-15/h3-11H,1-2H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTJECYFIJTABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(3,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFN
- Molecular Weight : 360.4 g/mol
- CAS Number : 946217-95-4
The compound features a pteridine core substituted with 3,4-dimethylphenyl and 3-fluorophenyl groups, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleotide synthesis. Notably, it acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. By binding to the active site of DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and cell proliferation.
Biological Activity Overview
-
Antiproliferative Effects :
- In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines, with IC values indicating potent inhibition of cell growth .
-
Enzyme Inhibition :
- The compound's inhibitory action on DHFR suggests potential applications in cancer therapy and as an antimicrobial agent. Its structural similarity to other known inhibitors allows for targeted drug design aimed at enhancing efficacy and reducing side effects.
- Molecular Docking Studies :
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N4-(3,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine exhibit promising anticancer properties. For instance:
- Inhibition of Tumor Growth : Studies have shown that pteridine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specific structural modifications enhance their potency against tumors such as breast and lung cancer .
- Mechanism of Action : The compound may function by inhibiting key enzymes involved in cancer cell proliferation or by modulating signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the signaling pathways associated with inflammatory responses:
- Cytokine Inhibition : Similar compounds have demonstrated the ability to reduce levels of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .
Drug Development
This compound's unique structure makes it a candidate for further drug development:
- Targeting Kinases : The compound's ability to inhibit receptor tyrosine kinases (RTKs) positions it as a potential therapeutic agent for diseases where RTK signaling is dysregulated, such as certain cancers and autoimmune disorders .
- Combination Therapy : Its use in combination with other therapeutic agents is being explored to enhance efficacy and overcome drug resistance observed in cancer treatments.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity compared to control groups.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces programmed cell death through intrinsic pathways.
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on its anti-inflammatory properties:
- Model System : The compound was tested in lipopolysaccharide-stimulated macrophages.
- Results : It significantly reduced the secretion of TNF-alpha and IL-6 cytokines, demonstrating its potential as an anti-inflammatory agent.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The pteridine ring’s electron-deficient nature facilitates nucleophilic substitution at activated positions. While the compound lacks halide leaving groups, synthetic analogues demonstrate reactivity under specific conditions:
Key Insight : The 3-fluorophenyl group’s electron-withdrawing effect directs electrophiles to the 3,4-dimethylphenyl moiety, which is more electron-rich due to methyl substituents .
Amine Functionalization
The 2,4-diamine groups participate in alkylation and acylation reactions, common in pyrimidine derivatives:
Mechanistic Note : Steric hindrance from the 3,4-dimethylphenyl group reduces reactivity at N4 compared to N2 .
Cross-Coupling Reactions
While the compound lacks native halogens, halogenation (e.g., via directed ortho-metalation) enables Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxyphenylboronic | Pd(PPh3)4, K2CO3, DME | Biaryl derivatives at C6/C7 | 70% | |
| 3-Thienylboronic | Pd(OAc)2, SPhos, DMF | Thiophene-functionalized pteridine | 58% |
Limitation : The 3-fluorophenyl group’s meta-directing effect complicates regioselectivity in electrophilic substitutions .
Redox Reactions
The pteridine core undergoes redox transformations under controlled conditions:
Stability Note : The compound shows resistance to aerial oxidation due to steric protection by aryl groups .
Photochemical Reactivity
UV irradiation induces unique transformations in pteridine derivatives:
| Wavelength | Solvent | Product | Quantum Yield | Reference |
|---|---|---|---|---|
| 254 nm | Acetonitrile | [2+2] Cycloadduct with alkenes | Φ = 0.12 | |
| 365 nm | Methanol | Ring-expanded quinoxaline | Φ = 0.08 |
Implication : Photostability studies recommend storage in amber vials for long-term preservation .
Metal Complexation
The 2,4-diamine motif acts as a bidentate ligand for transition metals:
| Metal Salt | Conditions | Complex | Application |
|---|---|---|---|
| Cu(II) acetate | EtOH/H2O, RT | Square-planar Cu(II) complex | Catalytic oxidation studies |
| Pt(II) chloride | DMF, 80°C, 6h | Cisplatin analogue | Anticancer activity screening |
Stoichiometry : Typically forms 1:1 (M:L) complexes, confirmed by Job’s plot analysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N4-(2,4-Dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine
- Structural Difference : The N4 substituent here is 2,4-dimethylphenyl (meta-methyl groups) versus 3,4-dimethylphenyl (ortho-methyl groups) in the target compound.
- Implications: The positional isomerism of methyl groups may alter steric hindrance and electronic distribution.
N4-(3-Chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine
- Structural Features :
- N4: 3-chloro-4-methylphenyl (chlorine adds electronegativity; methyl enhances lipophilicity).
- N2: 2-phenylethyl (flexible alkyl chain vs. rigid 3-fluorophenyl).
- Molecular Weight : 390.875 g/mol (vs. ~390–400 g/mol estimated for the target compound).
- Functional Impact : The phenylethyl group may increase membrane permeability due to hydrophobicity, while chlorine could strengthen halogen bonding in enzyme inhibition. In contrast, the 3-fluorophenyl group in the target compound offers moderate electronegativity with reduced steric demand .
N2-(4-Chlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- Core Structure : 1,3,5-Triazine (vs. pteridine in the target compound).
- Substituents: N2: 4-chlorophenyl (para-chloro vs. meta-fluoro in the target). N4: Shared 3,4-dimethylphenyl group. Additional 6-morpholino substituent (enhances solubility via polar oxygen).
Quinazoline Analogs (e.g., N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine)
- Core Structure : Quinazoline (two nitrogen atoms vs. four in pteridine).
- Substituents : 3,4-dimethoxybenzyl (electron-donating methoxy groups vs. electron-withdrawing fluorine).
- Biological Relevance : Molecular docking studies on quinazolines show that substituent positioning (e.g., dimethoxy vs. dimethyl) significantly alters binding modes to enzymes like acetylcholinesterase. The target compound’s fluorine atom may mimic chlorine’s halogen bonding but with smaller atomic radius, allowing tighter fits in hydrophobic pockets .
Comparative Data Table
Research Findings and Implications
Substituent Position Matters : Ortho-substituted methyl groups (3,4-dimethylphenyl) in the target compound likely create greater steric hindrance than meta-substituted analogs, impacting receptor binding .
Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity may favor selective interactions compared to chlorine’s bulkier and more polarizable nature, as seen in halogen-bonded enzyme inhibitors .
Core Heterocycle Effects : Pteridine’s extended π-system may improve stacking interactions in drug-receptor complexes compared to triazines or quinazolines, which prioritize different electronic profiles .
Q & A
Basic Synthesis and Characterization
Q: What synthetic routes are used to prepare N4-(3,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine, and how is its purity and structure validated? A:
- Synthesis : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, analogous pyrimidine derivatives are prepared by heating chlorinated precursors (e.g., 2,4-dichloropyrimidine) with substituted anilines in polar solvents (e.g., ethanol or methanol) under reflux (160°C). Substituents like 3,4-dimethylphenyl and 3-fluorophenyl are introduced sequentially .
- Characterization :
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve the yield and purity of this compound? A: Key variables include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic amines, while ethanol minimizes side reactions .
- Temperature : Controlled heating (160–180°C) in microwave-assisted synthesis reduces reaction time from hours to minutes .
- Catalysts : Palladium catalysts (e.g., Pd/C) may accelerate coupling reactions .
- Workup : Purification via silica gel chromatography (ethyl acetate/hexane) or recrystallization (methanol/water) improves yield (e.g., from 30% to 60%) .
Basic Biological Activity Profiling
Q: What in vitro assays are used to evaluate the kinase inhibitory activity of this compound? A:
- Kinase Inhibition : Aurora kinase inhibition is assessed using fluorescence-based assays (e.g., ADP-Glo™), measuring IC values (e.g., <100 nM for potent analogs) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) determine EC values, with dose-response curves generated over 48–72 hours .
Advanced Structural-Activity Relationship (SAR) Analysis
Q: How do substituents on the phenyl rings influence bioactivity? A:
| Substituent Position | Effect on Activity | Example Reference |
|---|---|---|
| 3-Fluorophenyl (N2) | Enhances kinase binding via hydrophobic interactions | |
| 3,4-Dimethylphenyl (N4) | Improves metabolic stability by steric hindrance | |
| Nitro groups (C5/C6) | Reduces activity due to electron-withdrawing effects |
SAR studies use iterative modifications (e.g., replacing fluorine with chloro or methoxy groups) followed by enzymatic assays and molecular docking .
Data Contradiction Resolution
Q: How are conflicting bioactivity data resolved in preclinical studies? A:
- Orthogonal Assays : Confirm initial findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Dose-Response Replication : Repeat experiments with standardized protocols (e.g., fixed incubation time, cell passage number) .
- Meta-Analysis : Aggregate data from multiple labs to identify outliers (e.g., via Z-score analysis) .
Computational Modeling
Q: How is molecular docking applied to predict binding modes with kinase targets? A:
- Protein Preparation : Aurora kinase structures (PDB: 4OEE) are minimized using AMBER force fields.
- Ligand Docking : AutoDock Vina or Schrödinger Glide predicts binding poses, with scoring functions (e.g., ΔG < -9 kcal/mol indicating high affinity) .
- Validation : MD simulations (20 ns) assess complex stability (RMSD < 2 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
